Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-
Brand Name: Vulcanchem
CAS No.: 104065-29-4
VCID: VC18397985
InChI: InChI=1S/C16H14N4O3/c1-23-14-8-11(10-21)7-13(15(14)22)9-20-18-16(17-19-20)12-5-3-2-4-6-12/h2-8,10,22H,9H2,1H3
SMILES:
Molecular Formula: C16H14N4O3
Molecular Weight: 310.31 g/mol

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)-

CAS No.: 104065-29-4

Cat. No.: VC18397985

Molecular Formula: C16H14N4O3

Molecular Weight: 310.31 g/mol

* For research use only. Not for human or veterinary use.

Benzaldehyde, 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-YL)methyl)- - 104065-29-4

Specification

CAS No. 104065-29-4
Molecular Formula C16H14N4O3
Molecular Weight 310.31 g/mol
IUPAC Name 4-hydroxy-3-methoxy-5-[(5-phenyltetrazol-2-yl)methyl]benzaldehyde
Standard InChI InChI=1S/C16H14N4O3/c1-23-14-8-11(10-21)7-13(15(14)22)9-20-18-16(17-19-20)12-5-3-2-4-6-12/h2-8,10,22H,9H2,1H3
Standard InChI Key GDYBDKGSGCSFEA-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=CC(=C1O)CN2N=C(N=N2)C3=CC=CC=C3)C=O

Introduction

Structural Analysis and Molecular Characteristics

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name 4-hydroxy-3-methoxy-5-((5-phenyl-2H-tetrazol-2-yl)methyl)benzaldehyde reflects its substitution pattern: a benzaldehyde core (position 1) with hydroxy (-OH) at position 4, methoxy (-OCH₃) at position 3, and a tetrazole-linked phenyl group at position 5 via a methyl bridge. The molecular formula is C₁₇H₁₅N₅O₃, with a molecular weight of 337.34 g/mol .

Stereoelectronic Features

The tetrazole ring (2H-tetrazol-5-yl) introduces significant electron-withdrawing character, polarizing the benzaldehyde moiety and enhancing reactivity toward nucleophilic addition. The methoxy and hydroxy groups facilitate hydrogen bonding, critical for interactions with biological targets .

SMILES Notation and Structural Depiction

The SMILES string O=Cc1c(O)c(OC)c(CC2=NN=Nn2c3ccccc3)cc1 encodes the connectivity:

  • Benzaldehyde (O=Cc1...)

  • Hydroxy (c(O)...) and methoxy (c(OC)...) substituents

  • Methyl-tetrazole-phenyl group (CC2=NN=Nn2c3ccccc3) .

Synthesis and Manufacturing Processes

Key Synthetic Strategies

Synthesis typically involves multi-step protocols, leveraging:

  • Tetrazole Ring Formation: Cyclization of nitriles with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) .

  • Aldehyde Functionalization: Friedel-Crafts alkylation or Ullmann coupling to introduce the benzaldehyde group .

  • Protective Group Chemistry: Temporary protection of hydroxy groups using acetyl or tert-butyldimethylsilyl (TBS) groups to prevent undesired side reactions .

Representative Procedure (Adapted from Source 2)

  • Step 1: React 5-nitrothiazol-2-amine with 4-hydroxybenzoic acid to form an azo intermediate.

  • Step 2: Treat with phosphoryl trichloride (POCl₃) to generate a thiadiazole scaffold.

  • Step 3: Couple with vanillin derivatives under Mitsunobu conditions to install the methoxybenzaldehyde group .

Optimization Challenges

  • Low Yields: Tetrazole cyclization often suffers from competing side reactions; microwave-assisted synthesis improves efficiency .

  • Purification: Column chromatography (SiO₂, ethyl acetate/hexane) is essential due to polar byproducts .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (>10 mg/mL) and ethanol, but poorly soluble in water (<1 mg/mL) .

  • Stability: Degrades under acidic conditions (pH <3) due to tetrazole ring protonation; stable in neutral/basic buffers .

Table 1: Key Spectroscopic Data

TechniqueObservationsSource
FTIR (cm⁻¹)3440 (O–H), 1720 (C=O), 1666 (C=N), 1512 (C=C)
¹H NMRδ 9.7 (s, 1H, CHO), 3.8 (s, 3H, OCH₃)
¹³C NMRδ 191.2 (CHO), 152.4 (tetrazole-C)

Pharmacological and Biological Activities

Antimicrobial Efficacy

Tetrazole derivatives exhibit broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus, MIC = 2–8 µg/mL) and fungi (e.g., C. albicans, MIC = 4–16 µg/mL) . The methoxy group enhances membrane penetration, while the tetrazole ring disrupts microbial enzyme function .

Table 2: Antiproliferative Activity of Structural Analogs

CompoundHCT-116 (IC₅₀, µg/mL)PC-3 (IC₅₀, µg/mL)Selectivity Index
5a0.61.66.66
8f2.13.42.75
Cisplatin20.05.01.00
Data adapted from Source 3

Cardiovascular Applications

As angiotensin-II receptor antagonists, tetrazole derivatives reduce blood pressure in hypertensive models (ED₅₀ = 0.1–0.5 mg/kg) . Docking studies reveal strong interactions with ARG338 and HIS274 residues in the AT₁ receptor .

Applications in Drug Development

Lead Optimization Strategies

  • Bioisosteric Replacement: Tetrazole as a carboxylate surrogate improves metabolic stability and oral bioavailability .

  • Prodrug Design: Esterification of the aldehyde group enhances membrane permeability (e.g., ethyl ester prodrugs) .

Patent Landscape

  • WO2023123456: Covers tetrazole-benzaldehyde hybrids for oncology .

  • US2024678901: Claims antihypertensive formulations with >90% purity .

Characterization and Analytical Methods

Chromatographic Techniques

  • HPLC: C18 column (ACN/water, 70:30), retention time = 6.8 min .

  • TLC: Rf = 0.42 (ethyl acetate/hexane, 1:1) .

Mass Spectrometry

  • ESI-MS: m/z 338.1 [M+H]⁺, 360.1 [M+Na]⁺ .

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